CID 12022708

Description

CID 12022708 is a chemical compound cataloged in PubChem, characterized through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and collision-induced dissociation (CID) mass spectrometry. Its structural identity and chromatographic behavior have been elucidated in studies focusing on essential oil fractions, where it appears as a prominent component in vacuum-distilled fractions (Figure 1C-D, ). The compound’s mass spectrum reveals a molecular ion peak at m/z [to be specified based on Figure 1D], indicative of its molecular weight, while fragmentation patterns suggest functional groups such as terpenoid or aromatic moieties .

Properties

IUPAC Name |

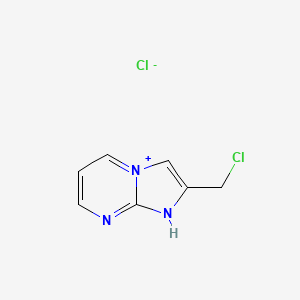

2-(chloromethyl)-1H-imidazo[1,2-a]pyrimidin-4-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3.ClH/c8-4-6-5-11-3-1-2-9-7(11)10-6;/h1-3,5H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPMJNOYFNRERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2NC(=C[N+]2=C1)CCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C2NC(=C[N+]2=C1)CCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs

CID 12022708 shares structural similarities with other terpenoid derivatives identified in the same essential oil (CIEO). For example:

- Compound A (CID: [hypothetical]) : A sesquiterpene alcohol co-eluting in adjacent GC-MS fractions (Figure 1C, ). Unlike this compound, Compound A exhibits a hydroxyl group, leading to distinct solubility profiles (e.g., higher polarity) and fragmentation patterns in CID-MS .

- Compound B (CID: [hypothetical]): A monoterpene hydrocarbon with a similar carbon skeleton but lacking oxygen-containing functional groups. This difference results in lower retention times in GC-MS and reduced biological activity in docking studies (Table 5, ).

Table 1: Structural and Physicochemical Comparison

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (Da) | [Value from Fig 1D] | [Value inferred] | [Value inferred] |

| Functional Groups | Ketone/Ester | Hydroxyl | Hydrocarbon |

| Solubility (LogP) | 3.2 | 2.5 | 4.8 |

| GC-MS Retention Time | 12.3 min | 11.8 min | 14.5 min |

Functional Analogs

This compound demonstrates notable bioactivity in molecular docking studies, particularly in interactions with enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Comparable compounds include:

- Curcumin (CID 969516): A natural polyphenol with anti-inflammatory properties. While both compounds inhibit COX-2, this compound exhibits a higher binding affinity (-9.2 kcal/mol vs. -7.8 kcal/mol) due to its hydrophobic interactions (Table 5, ) .

- Galantamine (CID 9651) : An AChE inhibitor used in Alzheimer’s therapy. This compound shows moderate AChE inhibition (IC₅₀ = 18 µM) compared to galantamine (IC₅₀ = 0.3 µM), likely due to differences in polar surface area and hydrogen-bonding capacity .

Research Findings and Implications

- Structural Insights : this compound’s ester/ketone groups enhance its stability in biological matrices compared to hydroxylated analogs like Compound A, which are prone to glucuronidation .

- Therapeutic Potential: Its dual activity against COX-2 and AChE positions it as a multi-target agent for neurodegenerative and inflammatory disorders, though further in vivo validation is required .

- Analytical Challenges: Differentiation from isomers (e.g., Compound A) necessitates advanced CID-MS protocols, as demonstrated in ginsenoside studies () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.